molecular formula C13H16N2O4 B2652539 N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1788530-48-2

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2652539
CAS No.: 1788530-48-2
M. Wt: 264.281
InChI Key: NGXJFAVCKQWCDR-UHFFFAOYSA-N
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Description

Historical Development of Heterocyclic Chemistry

The study of heterocyclic compounds began in the early 19th century, paralleling the rise of organic chemistry. In 1818, Brugnatelli’s isolation of alloxan from uric acid marked one of the first documented heterocycles. By 1832, Döbereiner’s synthesis of furfural—a furan derivative—from starch and sulfuric acid demonstrated the accessibility of oxygen-containing heterocycles. The subsequent discovery of pyrrole (1834) and quinoline (1842) expanded the repertoire of nitrogen-containing systems. These milestones laid the groundwork for understanding the reactivity and stability of heterocyclic rings.

A pivotal advancement occurred in 1972 with van Leusen’s development of the TosMIC-based oxazole synthesis, which enabled efficient construction of 5-substituted oxazoles from aldehydes. This method, alongside Feist–Benary and Paal–Knorr syntheses for furans, established reliable pathways to conjugate furan and oxazole units. The convergence of these synthetic strategies in the late 20th century facilitated the deliberate design of hybrid systems like N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-methyl-1,2-oxazole-3-carboxamide , blending furan’s aromaticity with oxazole’s hydrogen-bonding capacity.

Significance of Oxazole-Furan Hybrid Molecules

Oxazole-furan hybrids occupy a unique niche due to their synergistic electronic and steric properties. The oxazole ring, with its nitrogen and oxygen atoms, participates in dipole-dipole interactions and hydrogen bonding, enhancing solubility and target affinity. Furan’s oxygen atom contributes electron density, stabilizing conjugated systems and enabling π-π stacking interactions. Together, these features improve pharmacokinetic profiles, as evidenced by the prevalence of heterocycles in FDA-approved drugs: 59% contain nitrogen-based rings, while furan derivatives like ranitidine (Zantac) underscore oxygen heterocycles’ therapeutic relevance.

Recent applications of van Leusen-derived oxazoles in fluorescent star-shaped molecules and furan-containing ligands for quadruplex DNA binding illustrate the versatility of such hybrids. The compound This compound exemplifies this trend, combining a 5-methyloxazole carboxamide core with a furan-bearing hydroxypropyl sidechain to potentially modulate bioactivity through dual heterocyclic engagement.

Contextual Placement within Medicinal Chemistry Research

Furan-oxazole conjugates align with medicinal chemistry’s emphasis on scaffold diversity and functional group integration. Oxazoles, prevalent in natural products (e.g., telomestatin), exhibit antimicrobial, antiviral, and anticancer activities. Furans, found in lignans and alkaloids, contribute anti-inflammatory and antitumor effects. Hybridizing these systems enables multitarget engagement, a strategy critical in addressing complex diseases.

For instance, Hamon’s 2011 synthesis of TOxaPy ligands via van Leusen reactions demonstrated high affinity for DNA quadruplexes, suggesting anticancer potential. Similarly, Civcir’s 2017 work on thiophene-furan-oxazole triads highlighted tunable fluorescence properties for diagnostic applications. The hydroxypropyl linker in This compound may enhance solubility and conformational flexibility, traits valuable in central nervous system (CNS) drug design where blood-brain barrier penetration is essential.

Theoretical Framework for Structure-Function Relationships

The bioactivity of furan-oxazole systems arises from their electronic configuration and substituent effects. Oxazole’s 1,3-azoles exhibit aromaticity with six π-electrons, enabling charge delocalization and dipole moments (~5.17 D) that favor interactions with enzymatic pockets. Furan’s oxygen, with a lone pair perpendicular to the ring, creates an electron-rich system susceptible to electrophilic substitution.

Substituents critically modulate these properties. Methyl groups at the oxazole 5-position, as in the target compound, enhance steric bulk and lipophilicity, potentially improving membrane permeability. The furan-2-yl group’s orientation directs sidechain topology, while the 2-hydroxy-2-methylpropyl spacer introduces hydrogen-bonding capacity and chirality, influencing target selectivity. Computational studies of similar hybrids suggest that furan’s electron-donating effects stabilize oxazole’s electrophilic carboxamide moiety, optimizing binding to serine/threonine kinases or G-protein-coupled receptors.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-6-11(15-19-9)12(16)14-8-13(2,17)7-10-4-3-5-18-10/h3-6,17H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXJFAVCKQWCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C)(CC2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the hydroxy and methyl groups. The oxazole ring is then synthesized and attached to the furan derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional functional groups, while reduction can lead to the formation of simpler hydrocarbon structures .

Scientific Research Applications

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis

Biological Activity

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this oxazole derivative, summarizing key findings from recent studies, including antimicrobial efficacy, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13N3O3\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_3

This compound features an oxazole ring, which is known for its diverse biological activities, making it a focal point for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) values against various pathogens are crucial for evaluating efficacy.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundTarget PathogenMIC (µg/ml)
1Candida albicans1.6
2Candida tropicalis3.2
3Staphylococcus aureus18
4Escherichia coli17
5Aspergillus niger1.6

These results indicate that compounds derived from oxazole structures exhibit notable antimicrobial activity against both fungal and bacterial strains. The specific activity of this compound needs further investigation to establish its MIC values against these pathogens.

Case Studies and Research Findings

Case Study 1: Antimicrobial Evaluation

A study conducted by Singh et al. synthesized various oxazole derivatives and evaluated their antibacterial potential against multiple bacterial strains. The study found that certain derivatives exhibited significant growth inhibition compared to standard antibiotics like ampicillin and ciprofloxacin .

Case Study 2: Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the oxazole ring and substituents significantly influenced biological activity. For instance, the introduction of different functional groups on the furan moiety enhanced antimicrobial properties. This suggests that systematic alterations can optimize the efficacy of this compound for therapeutic applications .

Potential Therapeutic Applications

The promising biological activities of this compound suggest potential applications in:

  • Antimicrobial Therapy : Due to its activity against resistant strains of bacteria and fungi.
  • Cancer Treatment : Preliminary studies indicate that oxazole derivatives may possess anticancer properties; however, specific data on this compound is limited and requires further exploration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of the target compound and its closest analogues (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Applications Source
Target Compound 1,2-Oxazole 5-methyl, 3-carboxamide with 2-hydroxy-2-methyl-3-(furan-2-yl)propyl chain Not explicitly provided Hypothesized Wnt/β-catenin modulation (inferred) EN300 catalog
SKL2001 (5-(Furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide) 1,2-Oxazole 5-furan-2-yl, 3-carboxamide with 3-(imidazol-1-yl)propyl chain 313.34 Wnt/β-catenin pathway agonist; antitumor activity Peer-reviewed study
EN300-243669 (5-(Furan-2-yl)-N-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide) 1,2-Oxazole 5-furan-2-yl, 3-carboxamide with 3-[methyl(phenyl)amino]propyl chain 317.75 Catalogued building block; no activity reported EN300 catalog
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole Chlorophenylsulfanyl, trifluoromethyl, aldehyde 322.76 No activity reported; structural diversity Chemical list

Key Differences and Implications

Side-Chain Modulations
  • Target Compound vs. SKL2001: The target’s side chain contains a hydroxy group and methyl group on the propyl chain, whereas SKL2001 has an imidazole ring at the same position. Activity: SKL2001’s imidazole group is critical for Wnt pathway activation, suggesting the target compound may exhibit altered efficacy or off-target effects due to its distinct substituents.
  • Target Compound vs. EN300-243669: EN300-243669 substitutes the hydroxy-methyl group with a methyl(phenyl)amino moiety, introducing aromaticity and bulk. This likely reduces solubility but may improve membrane permeability .
Electronic and Steric Effects
  • The 5-methyl group on the target’s oxazole ring introduces steric hindrance compared to SKL2001’s 5-furan-2-yl group. This could reduce binding affinity in certain targets but improve metabolic stability.
  • The furan-2-yl moiety in both the target and SKL2001 contributes to π-π stacking interactions, though its position (side chain vs. oxazole substitution) alters spatial orientation .

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